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Compound of Interest

Compound Name: Taragarestrant meglumine

Cat. No.: B10854969 Get Quote

Disclaimer: The term "tarcagrelant meglumine" does not correspond to a recognized

pharmaceutical entity in publicly available scientific literature. Preclinical data for a substance

with this specific name is unavailable. However, search results consistently indicate a high

likelihood that "tarcagrelant" may be a misnomer for ticagrelor, a well-established antiplatelet

agent. This guide, therefore, provides a comprehensive overview of the preclinical

pharmacology and toxicology of ticagrelor. The role of meglumine, a common pharmaceutical

excipient, is also discussed based on its individual preclinical safety profile. This document is

intended for researchers, scientists, and drug development professionals.

Introduction
Ticagrelor is the first orally active, reversible, and direct-acting antagonist of the P2Y12

receptor, belonging to the cyclopentyl-triazolo-pyrimidine chemical class.[1][2] Unlike

thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its

antiplatelet effect.[3] Meglumine is an amino sugar derived from sorbitol, widely used as a

pharmaceutical excipient to enhance the solubility and stability of active pharmaceutical

ingredients.[4] This technical guide synthesizes the key preclinical findings on the

pharmacology and toxicology of ticagrelor and the safety profile of meglumine.
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Ticagrelor and its major active metabolite, AR-C124910XX, reversibly bind to the P2Y12

purinergic receptor on platelets. This prevents adenosine diphosphate (ADP)-mediated G-

protein activation, subsequent signaling, and platelet activation and aggregation.[1] The

reversible nature of this binding allows for a faster offset of the antiplatelet effect compared to

irreversible P2Y12 inhibitors.[3]
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Figure 1: Ticagrelor's Mechanism of Action at the P2Y12 Receptor.
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Pharmacodynamics
In VitroStudies: Ticagrelor has been shown to potently inhibit ADP-induced platelet aggregation

in human and rat washed platelets, human platelet-rich plasma, and human whole blood. A

secondary pharmacological effect of ticagrelor is the inhibition of adenosine uptake by red

blood cells, with an IC50 of 100 nM. This is thought to occur via the inhibition of the sodium-

independent nucleoside transporter ENT-1.

In VivoStudies: Preclinical studies in dog models demonstrated the efficacy of ticagrelor in

inhibiting platelet aggregation and thrombosis. Pharmacokinetic/pharmacodynamic (PK/PD)

modeling in rats has been used to predict the antiplatelet effect, showing that a two-

compartment PK model linked to an indirect response Emax model can effectively describe the

relationship between ticagrelor plasma concentration and the inhibition of platelet aggregation.

Pharmacokinetics
The pharmacokinetic profile of ticagrelor has been evaluated in several preclinical species,

including mice, rats, and marmosets.
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Parameter Mouse Rat Marmoset

Oral Bioavailability - ~90% ~40%

Major Route of

Excretion
Fecal (59-96%) Fecal (59-96%) Fecal (59-96%)

Urinary Excretion 1-15% 1-15% 1-15%

Major Plasma

Components

Ticagrelor, AR-

C124910XX

Ticagrelor, AR-

C124910XX

Ticagrelor, AR-

C124910XX

Primary Urinary

Metabolite
AR-C133913XX AR-C133913XX AR-C133913XX

Distribution into Milk

(Rats)

Higher levels of

radioactivity in milk

than plasma

- -

Table 1: Summary of

Preclinical

Pharmacokinetic

Parameters of

Ticagrelor in Animal

Models.

Preclinical Toxicology of Ticagrelor
A comprehensive toxicology program for ticagrelor was conducted in mice, rats, rabbits, and

marmosets to support chronic administration in humans.

Single and Repeat-Dose Toxicology
Repeat-dose toxicity studies were conducted for up to 12 months in marmosets and for a

lifetime in mice and rats. In marmosets, the primary observation was reversible gastrointestinal

effects. In rats, at high exposure levels (20 to 50-fold human therapeutic exposure), findings

consistent with phospholipidosis, such as degenerate foamy macrophages in the lungs, were

observed.
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Species Duration Key Findings Reference

Marmoset 1, 3, and 12 months
Reversible

gastrointestinal effects

Rat 6 months

Alveolar histiocytosis,

consistent with

phospholipidosis at

high doses

Mouse Lifetime

No significant effects

at up to 20 times

human therapeutic

exposure

Rat Lifetime

Increased incidence of

uterine tumors

(mechanism

investigated)

Table 2: Summary of

Repeat-Dose

Toxicology Findings

for Ticagrelor.

Genotoxicity and Carcinogenicity
Ticagrelor and its active metabolite, AR-C124910XX, were not genotoxic in a battery of in vitro

and in vivo assays.

Assay Test Substance Result

Ames Test Ticagrelor, AR-C124910XX Negative

Mouse Lymphoma Assay Ticagrelor, AR-C124910XX Negative

Rat Micronucleus Test Ticagrelor Negative

Table 3: Genotoxicity Profile of

Ticagrelor.
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Lifetime carcinogenicity studies in mice and rats showed no statistically significant differences

in pre-terminal mortality between control and ticagrelor-treated groups. An increased incidence

of uterine tumors was observed in rats, and further studies were conducted to investigate the

underlying mechanism.

Safety Pharmacology
Safety pharmacology studies are designed to investigate the effects of a test substance on vital

functions.[5] For ticagrelor, these studies in rats revealed findings related to respiratory

function, which were consistent with the clinically observed side effect of dyspnea.[5]

Preclinical Safety of Meglumine
Meglumine is generally regarded as a non-toxic material at the levels typically employed as a

pharmaceutical excipient.[6]

Acute and Repeat-Dose Toxicology
The intraperitoneal LD50 of meglumine in mice is 1.68 g/kg.[7] Long-range safety studies of

high-dose oral meglumine (18 to 75 mM in drinking water) in rats and mice showed no

detrimental effects on longevity.[8][9] In these studies, there were also no adverse effects on

heart function in mice up to 15 months of age.[8]

Developmental and Reproductive Toxicology
A study on meglumine antimoniate in rats showed that at high doses (300 mg SbV/(kg BW

day)), there was evidence of embryolethality and reduced fetal weight.[10] The no-observed-

adverse-effect level (NOAEL) for embryotoxicity was established at 75 mg SbV/(kg BW day).

[10] It is important to note that these effects are associated with the antimony-containing salt of

meglumine and may not be directly attributable to meglumine alone at typical excipient

exposure levels.

Experimental Protocols
In Vivo Platelet Aggregation and Thrombosis Model
(Dog)
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The following is a representative workflow for an in vivo thrombosis model used in the

preclinical evaluation of antiplatelet agents.
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Figure 2: Experimental Workflow for an In Vivo Thrombosis Model.

Methodology:

Animal Preparation: Healthy adult dogs are anesthetized and instrumented for the

measurement of cardiovascular parameters.

Baseline Measurements: Baseline hemodynamic parameters and platelet aggregation in

response to ADP are measured.

Dosing: Animals are administered either ticagrelor or a vehicle control, typically via oral

gavage.

Thrombosis Induction: A localized injury is induced in a coronary artery to stimulate thrombus

formation.

Monitoring: Coronary blood flow is continuously monitored to assess the extent of thrombotic

occlusion.

Blood Sampling: Blood samples are collected at various time points to perform ex vivo

platelet aggregation studies.

Data Analysis: The effects of ticagrelor on thrombus formation and platelet aggregation are

compared to the control group.

Conclusion
The preclinical data for ticagrelor demonstrate a potent and reversible antiplatelet effect,

primarily through the inhibition of the P2Y12 receptor. Its pharmacokinetic profile is

characterized by fecal elimination and the formation of an active metabolite. The toxicological

evaluation has identified a generally favorable safety profile, with specific findings such as

phospholipidosis in rats at high doses and a potential for respiratory effects. Meglumine, as a

potential excipient, is considered safe at typical pharmaceutical concentrations. This

comprehensive preclinical package has supported the clinical development and use of

ticagrelor in the management of atherothrombotic events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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